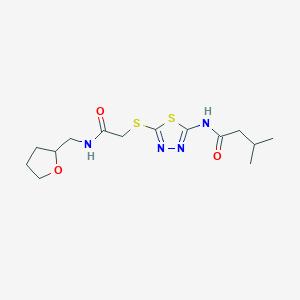

3-methyl-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide

描述

The compound 3-methyl-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide features a 1,3,4-thiadiazole core substituted with a thioether-linked 2-oxoethylamine group bearing a tetrahydrofuran (THF) moiety and a 3-methylbutanamide side chain. Thiadiazoles are heterocyclic scaffolds known for diverse pharmacological activities, including antimicrobial, antitumor, and antioxidant properties .

属性

IUPAC Name |

3-methyl-N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O3S2/c1-9(2)6-11(19)16-13-17-18-14(23-13)22-8-12(20)15-7-10-4-3-5-21-10/h9-10H,3-8H2,1-2H3,(H,15,20)(H,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPZUGRIBALYLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=NN=C(S1)SCC(=O)NCC2CCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 3-methyl-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide is a novel derivative of the 1,3,4-thiadiazole family, which has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on existing literature.

Structural Overview

The structural formula of the compound includes:

- A thiadiazole ring, known for its diverse biological activities.

- A butanamide moiety that may influence its pharmacological properties.

- A tetrahydrofuran unit that could enhance solubility and bioavailability.

Anticancer Properties

Research has shown that compounds containing the 1,3,4-thiadiazole core exhibit significant anticancer activity. For instance:

- Alam et al. (2011) reported various thiadiazole derivatives demonstrating cytotoxic effects against multiple cancer cell lines, including lung (A549), skin (SK-MEL-2), and ovarian (SK-OV-3) cancers. The IC50 values ranged widely depending on specific substitutions on the thiadiazole ring .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound Name | Cell Line Tested | IC50 Value (µg/mL) | Activity |

|---|---|---|---|

| Compound 21 | SK-MEL-2 | 4.27 | High |

| Compound 23 | T47D | Not specified | Moderate |

| Compound 31 | MDA-MB-23 | 9 | High |

The mechanism of action for thiadiazole-based compounds often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. For example, studies have indicated that certain thiadiazoles can interact with cellular pathways that regulate apoptosis and cell cycle progression .

Other Biological Activities

Beyond anticancer effects, thiadiazoles are noted for other biological activities:

- Antimicrobial Activity: Thiadiazole derivatives have shown promise as antimicrobial agents against various pathogens. The incorporation of different substituents can modulate their efficacy.

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Name | Target Organism | Activity |

|---|---|---|

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-acetamide | E. coli | Moderate |

| N-(4-acetylthio)-1,3,4-thiadiazole | S. aureus | High |

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives in clinical settings:

- Cytotoxicity Studies: In vitro studies using MTT assays have demonstrated that specific thiadiazole compounds exhibit selective toxicity towards cancer cells while sparing normal cells .

- Combination Therapies: Research suggests that combining thiadiazoles with other chemotherapeutic agents may enhance overall efficacy and reduce resistance in cancer treatment .

相似化合物的比较

Data Tables

Table 1: Structural and Molecular Comparison

常见问题

Q. What are the standard synthetic routes for preparing this thiadiazole-containing compound?

The compound is synthesized via multi-step reactions, typically involving:

- Cyclization of intermediates (e.g., carboxamides and thiol-containing precursors) in polar aprotic solvents like DMF or acetonitrile under reflux.

- Use of iodine and triethylamine as catalysts to promote cyclization and sulfur elimination, as seen in analogous 1,3,4-thiadiazole syntheses .

- Purification via recrystallization (ethanol or acetone) and validation by thin-layer chromatography (TLC) .

Q. Which spectroscopic methods are critical for structural characterization?

- 1H and 13C NMR : To confirm backbone connectivity and substituent placement. For example, thiadiazole ring protons typically resonate at δ 7.5–8.5 ppm in DMSO-d6 .

- X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated for related thiadiazole-triazine hybrids .

- Mass spectrometry : Validates molecular weight and fragmentation patterns.

Q. How is the compound’s purity assessed during synthesis?

- TLC : Monitors reaction progress using silica gel plates (e.g., Merck F254) with UV visualization .

- HPLC : Quantifies purity post-synthesis, especially for biological testing to exclude byproducts .

Q. What in vitro assays are used to screen biological activity?

- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with pH adjustments to mimic physiological conditions .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate selectivity .

Advanced Research Questions

Q. How can reaction yields be optimized for the thiadiazole core formation?

- Solvent selection : Acetonitrile promotes faster cyclization (~3 minutes) compared to DMF (~3 hours), but DMF improves solubility for bulkier intermediates .

- Catalyst tuning : Iodine enhances sulfur elimination, while triethylamine neutralizes acidic byproducts. Adjusting equivalents (e.g., 1.2 eq iodine) may improve yields .

- Temperature control : Reflux (~80°C) ensures complete cyclization without decomposition .

Q. How to resolve contradictions in reported biological activity data?

- Assay standardization : Discrepancies in MIC values may arise from differences in bacterial strain susceptibility or inoculum size. Use CLSI/M07-A9 guidelines for consistency .

- Structural analogs : Compare activity of derivatives (e.g., oxadiazole vs. thiadiazole) to identify pharmacophore requirements. For example, replacing the tetrahydrofuran moiety with a phenyl group reduced antifungal activity in related compounds .

Q. What computational approaches predict target binding modes?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., E. coli dihydrofolate reductase). Key interactions include hydrogen bonding with the thiadiazole sulfur and hydrophobic contacts with the tetrahydrofanyl group .

- MD simulations : Assess binding stability over 100 ns trajectories to identify critical residues for mutagenesis studies.

Q. How to design derivatives for enhanced metabolic stability?

- Prodrug strategies : Introduce hydrolyzable groups (e.g., acetylated amines) to improve solubility and reduce first-pass metabolism.

- Isosteric replacements : Substitute the thioether group with sulfone or sulfoxide to modulate electronic effects and oxidative stability .

Q. What analytical techniques quantify degradation products under storage conditions?

- Stability studies : Accelerated degradation (40°C/75% RH) analyzed via HPLC-MS to identify hydrolyzed or oxidized byproducts.

- Kinetic modeling : Arrhenius plots predict shelf-life at 25°C based on degradation rates .

Methodological Considerations

- Contradictory evidence : For example, antimicrobial activity in showed pH dependence, while other studies omitted pH adjustments. Researchers should replicate assays under controlled pH (e.g., 7.4 for physiological relevance) .

- Synthetic scalability : Pilot-scale reactions (50–100 g) require solvent recovery systems (e.g., rotary evaporation for acetonitrile) and safety protocols for iodine handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。